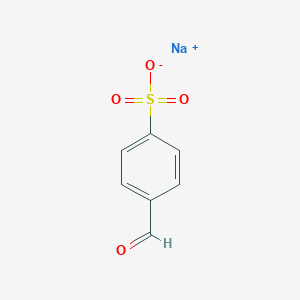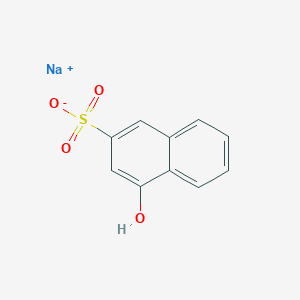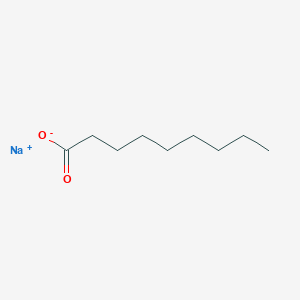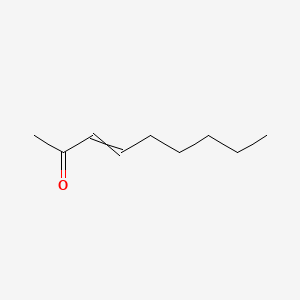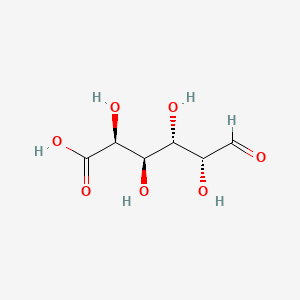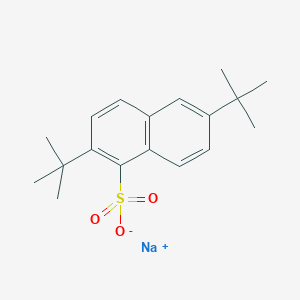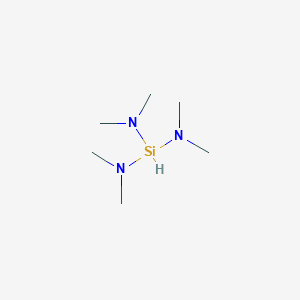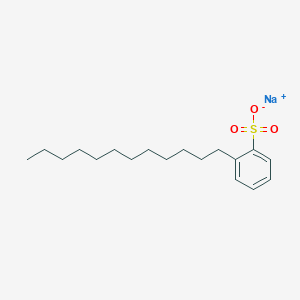
Cobalt disodium ethylenediaminetetraacetate
Übersicht
Beschreibung
Cobalt disodium ethylenediaminetetraacetate is a compound with the molecular formula C10H12CoN2Na2O8 . It is a purple to dark red powder or crystal . This compound is a salt of ethylenediaminetetraacetic acid (EDTA), a white, water-insoluble solid that is widely used to bind to metal ions, forming water-soluble complexes .
Synthesis Analysis
EDTA was first described in 1935 by Ferdinand Münz, who prepared the compound from ethylenediamine and chloroacetic acid . Today, EDTA is mainly synthesized from ethylenediamine (1,2-diaminoethane), formaldehyde, and sodium cyanide . The synthesis of Cobalt disodium ethylenediaminetetraacetate specifically is not detailed in the search results.Chemical Reactions Analysis
In a study on the Co-Mn electrodeposition process, it was found that the addition of EDTA to the chloride electrolyte significantly shifts the reduction reaction potential of cobalt in a more negative direction while slightly altering the discharging potential of manganese .Physical And Chemical Properties Analysis
Cobalt disodium ethylenediaminetetraacetate is a purple to dark red powder or crystal . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Cobalt disodium ethylenediaminetetraacetate is used in various chemical synthesis and reactions. For instance, N-oxido cobalt(ii) ethylenediaminetetraacetates and other related compounds have been synthesized as dioxygen insertion products. These compounds demonstrate unique configurations and bond valence calculations consistent with their structures, illustrating the compound's role in complex chemical formations (Yang et al., 2017). Furthermore, cobalt(III) complexes have been synthesized and analyzed using 59Co NMR spectroscopy, demonstrating the compound's utility in coordination chemistry (Borer et al., 2002).
Material Science and Nanotechnology
The compound is also prominent in material science and nanotechnology. It's been used to synthesize cobalt ferrite nanoparticles with specific attention to the role of chemical parameters in the manufacturing process. These nanoparticles, with their distinct magnetic properties, are suitable for magnetic recording purposes (Avazpour et al., 2015). Additionally, cobalt complexes are utilized as precursors for synthesizing ultrafine nanoparticles with applications in lithium-ion batteries and oxygen evolution reactions, demonstrating the compound's role in advanced material fabrication (Zhang et al., 2019).
Catalysis and Environmental Applications
Cobalt disodium ethylenediaminetetraacetate is instrumental in catalysis. For example, polymer-immobilized cobalt–EDTA complexes have shown high reaction conversion rates in benzaldehyde peroxidation, indicating their potential as effective catalysts in organic transformations (Wang et al., 2002). The compound is also used in environmental applications, like in the denitration of flue gas, showcasing its potential in pollution control processes (Jiang & Wei, 2019).
Energy and Electrochemical Applications
In the field of energy, cobalt disodium ethylenediaminetetraacetate contributes to the development of electrode materials. It influences the electrodeposition process in the creation of Co-Mn alloy coatings, potentially serving as protective and conductive coatings in solid oxide fuel cells (Zhang, 2017). Furthermore, the compound is used in the preparation of electroactive cobalt hexacyanoferrate nanostructures for non-enzymatic H2O2 sensors, highlighting its role in enhancing electrochemical applications (Banavath et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLDCNCJFKVFJ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12CoN2Na2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7649-08-3, 15137-09-4 | |
| Record name | Cobalt disodium edetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007649083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt disodium ethylenediaminetetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALT DISODIUM EDETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY1Y2QRLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



